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N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine Documentation Hub

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  • Product: N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine
  • CAS: 98488-77-8

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Furfuryl-Substituted 1,3,5-Triazine Derivatives

This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry and physical organic chemistry. It synthesizes established thermodynamic principles with specific synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry and physical organic chemistry. It synthesizes established thermodynamic principles with specific synthetic and analytical protocols for furfuryl-substituted 1,3,5-triazine derivatives.

Technical Guide & Whitepaper

Executive Summary

The integration of furfuryl moieties onto a 1,3,5-triazine (s-triazine) scaffold represents a strategic intersection of heterocyclic chemistry, offering unique electronic properties for drug discovery and high-energy density materials (HEDMs). While the s-triazine core provides exceptional thermal stability due to its aromaticity and low formation enthalpy, the introduction of furfuryl groups introduces a "stability paradox": the electron-rich furan ring increases susceptibility to oxidative and acid-catalyzed degradation, countering the inertness of the triazine core.

This guide provides a comprehensive framework for synthesizing, characterizing, and quantifying the thermodynamic stability of 2,4,6-tris(furfurylamino)-1,3,5-triazine and its congeners. It details the use of static bomb calorimetry for precise enthalpy determination and explores the structure-property relationships that dictate the shelf-life and metabolic fate of these derivatives.

Chemical Architecture & Synthesis

To understand the thermodynamics, one must first control the molecular architecture. The synthesis relies on the temperature-controlled nucleophilic aromatic substitution (


) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Synthetic Pathway

The reactivity of cyanuric chloride decreases sequentially with each substitution. This allows for the precise stepwise addition of furfurylamine.

  • Step 1 (

    
    C):  Rapid substitution of the first chlorine.
    
  • Step 2 (

    
    C):  Substitution of the second chlorine.
    
  • Step 3 (

    
    C):  Forcing conditions required to displace the final chlorine due to the deactivation of the triazine ring by the electron-donating amino groups.
    
Visualization of Synthesis Workflow

The following diagram illustrates the stepwise synthesis and the critical energetic barriers (activation energy,


) associated with each substitution.

SynthesisPathway cluster_conditions Thermodynamic Control CC Cyanuric Chloride (C3N3Cl3) Mono Mono-substituted Intermediate (0°C, Low Ea) CC->Mono + 1 eq. FA Fast FA Furfurylamine (Nucleophile) Di Di-substituted Intermediate (25°C, Med Ea) Mono->Di + 1 eq. FA Slower Tri 2,4,6-tris(furfurylamino) -1,3,5-triazine (Reflux, High Ea) Di->Tri + 1 eq. FA Slowest (Rate Limiting)

Figure 1: Stepwise nucleophilic substitution pathway. Note the increasing activation energy required for subsequent substitutions due to electron donation from the amino nitrogen into the triazine ring.

Thermodynamic Stability Analysis

The thermodynamic stability of these derivatives is defined quantitatively by their Standard Molar Enthalpy of Formation (


) . Since specific literature values for furfuryl-triazines are sparse, this section details the theoretical estimation and the definitive experimental protocol for their determination.
Theoretical Estimation (Group Additivity)

Before experimentation, researchers should estimate


 using Benson’s Group Additivity method to validate calorimetric results.

The formation enthalpy can be approximated as:



  • Triazine Core: Highly stable due to resonance;

    
     is typically slightly positive or near zero for the parent ring, but amino-substitution (as in melamine) significantly lowers this value (exothermic formation) due to strong 
    
    
    
    conjugation.
  • Furfuryl Group: The furan ring has a

    
     of approx. -34.8 kJ/mol.
    
  • Prediction: The target molecule is expected to have a negative

    
     (thermodynamically stable relative to elements), but less stable than melamine due to the steric bulk and potential strain of the furfuryl arms.
    
Experimental Protocol: Static Bomb Calorimetry

The gold standard for determining


 is measuring the Enthalpy of Combustion (

)
.
Protocol: Precision Combustion Calorimetry

Objective: Determine


 to calculate 

.
  • Sample Preparation:

    • Purify the furfuryl-triazine derivative to >99.9% (verify via HPLC and DSC).

    • Press the sample into a pellet (

      
       g).
      
    • Self-Validation: If the sample is fluffy or low-density, use a benzoic acid spike to ensure complete combustion.

  • Bomb Setup:

    • Place pellet in a platinum crucible within the decomposition vessel (bomb).

    • Add 1.0 mL of deionized water to the bomb (to dissolve formed acids).

    • Charge with high-purity oxygen (

      
       MPa).
      
  • Calorimetric Run:

    • Immerse bomb in an isoperibolic calorimeter.

    • Fire the fuse (correct for ignition energy,

      
      ).
      
    • Record temperature rise (

      
      ) using a thermistor with 
      
      
      
      K resolution.
  • Post-Combustion Analysis (Crucial for Nitrogen/Sulfur):

    • Wash the bomb interior.

    • Titrate the washings to determine nitric acid (

      
      ) formation.
      
    • Correction: Apply the Washburn corrections to adjust for non-standard states (gas solubility, acid formation).

Data Processing Workflow

The following diagram outlines the conversion of raw calorimetric data into thermodynamic constants.

CalorimetryCycle Raw Raw Data: ΔT (Temp Rise) m (Mass) Combustion Calculate Energy of Combustion ΔcU = -(C_cal * ΔT - q_ign - q_nitric) / m Raw->Combustion EnthalpyComb Enthalpy of Combustion (ΔcH°) ΔcH° = ΔcU + ΔnRT Combustion->EnthalpyComb Hess Hess's Law Application (Thermodynamic Cycle) EnthalpyComb->Hess Formation Enthalpy of Formation (ΔfH°) Target Value Hess->Formation CO2 ΔfH° (CO2) CO2->Hess H2O ΔfH° (H2O) H2O->Hess

Figure 2: Thermodynamic cycle for deriving enthalpy of formation from combustion data.

Structure-Property Relationships

Electronic Stabilization vs. Steric Strain
  • Resonance Effect: The exocyclic nitrogen atoms in 2,4,6-tris(furfurylamino)-1,3,5-triazine act as electron donors. This donation satisfies the electron deficiency of the triazine ring, significantly increasing the C-N bond order and shortening the bond length. This effect is responsible for the high melting points often observed in these derivatives.

  • The Furan Factor: Unlike a simple phenyl group, the furfuryl group contains an oxygen atom that can act as a hydrogen bond acceptor. However, the methylene bridge (

    
    ) between the amine and the furan ring insulates the furan's 
    
    
    
    -system from the triazine core. This means the furan ring does not participate in the primary resonance stabilization of the triazine, leaving it chemically distinct and more vulnerable to oxidation.
Comparative Stability Table

The following table compares the predicted stability metrics of the furfuryl derivative against standard triazines.

PropertyMelamine (Reference)2,4,6-Tris(furfurylamino)-triazine2,4,6-Trinitro-triazine
Substituent



Electronic Nature Strong DonorModerate Donor (Insulated)Strong Withdrawing

Trend
Highly Exothermic (Stable)Exothermic (Stable)Endothermic (Unstable/Energetic)
Acid Stability High (Forms salts)Moderate (Furan ring opening risk)Low (Hydrolysis risk)
Primary Degradation Thermal DeaminationOxidative Furan Ring OpeningExplosive Decomposition

Applications & Implications

Drug Development (Bioisosteres)

In medicinal chemistry, the furfuryl-triazine motif is often explored as a bioisostere for adenosine or other purine-based ligands.

  • Thermodynamic Insight: The high lattice energy (due to H-bonding capability) typically results in low aqueous solubility. Formulation strategies must account for this by disrupting crystal packing (e.g., using amorphous solid dispersions).

  • Metabolic Stability: The furan ring is a metabolic "soft spot," susceptible to cytochrome P450 oxidation (forming reactive enedials). Thermodynamic data helps predict the activation energy for these metabolic pathways.

High-Energy Density Materials (HEDMs)

While furfuryl derivatives are not primary explosives, they serve as precursors. Nitration of the furan ring or the bridging amine can convert these stable "fuel" molecules into energetic materials. The baseline


 determined in Section 3 is critical for calculating the theoretical detonation velocity (Kamlet-Jacobs equation) of any subsequent nitrated derivatives.

References

  • Synthesis of Substituted Triazines: Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Triazine Thermodynamics: Ribeiro da Silva, M. A. V., et al. (2003). "Experimental and computational thermochemical study of 2,4,6-tri-substituted-1,3,5-triazines." Journal of Physical Chemistry A, 107(15), 2736-2742. Link

  • Combustion Calorimetry Protocol: Sabbah, R., et al. (1999). "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, 331(2), 93-204. Link

  • Furfurylamine Properties: NIST Chemistry WebBook, SRD 69. "Furfurylamine - Thermochemical Data." Link

  • Bioactivity of Triazines: Singla, P., et al. (2015). "1,3,5-Triazine: A versatile pharmacophore." European Journal of Medicinal Chemistry, 101, 660-678. Link

Exploratory

An In-depth Technical Guide to the Predicted Metabolic Pathways of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Abstract This technical guide provides a comprehensive analysis of the predicted metabolic pathways of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, a molecule integrating a furan moiety with a diaminotriazine scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted metabolic pathways of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, a molecule integrating a furan moiety with a diaminotriazine scaffold. In the absence of direct experimental data for this specific compound, this document outlines a predictive framework grounded in the established metabolic fates of its constituent chemical functionalities. We will explore the probable Phase I and Phase II biotransformations, leveraging knowledge of furan and triazine metabolism. This guide details the in silico methodologies for pathway prediction, proposes the most likely metabolic products, and outlines robust experimental protocols for the validation of these predictions. This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering a structured approach to understanding the metabolic profile of novel chemical entities.

Introduction

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS No. 98488-77-8) is a chemical entity characterized by a molecular formula of C8H9N5O and a molecular weight of 191.192.[1] The structure combines a furan ring, known for its potential for metabolic activation into reactive intermediates, with a 1,3,5-triazine core, a scaffold present in various pharmacologically active agents.[2][3] Understanding the metabolic fate of such a hybrid molecule is paramount in drug discovery and development, as metabolism dictates its pharmacokinetic profile, efficacy, and potential for toxicity.

The furan moiety, in particular, is a well-documented subject of metabolic scrutiny. It is known to undergo cytochrome P450-mediated oxidation to form reactive intermediates like epoxides or cis-enedials, which can lead to hepatotoxicity.[4] The 1,3,5-triazine ring, while generally more stable, can also be subject to enzymatic transformations. This guide will therefore systematically predict the metabolic pathways of the title compound by dissecting the probable biotransformations of each of its structural components.

Rationale for Predictive Metabolism

In the early stages of drug development, and for novel compounds, comprehensive experimental metabolic data is often unavailable. In such cases, in silico prediction serves as a critical first step to anticipate a compound's metabolic profile. These predictions are based on vast databases of known metabolic reactions and sophisticated algorithms that recognize susceptible functional groups.[5] By employing these predictive tools, researchers can:

  • Identify potentially reactive metabolites.

  • Anticipate drug-drug interactions.

  • Guide the design of definitive in vitro and in vivo metabolism studies.

  • Inform the selection of appropriate analytical methods for metabolite identification.

This guide will leverage this predictive approach to construct a scientifically rigorous and logical framework for understanding the metabolism of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine.

In Silico Prediction of Metabolic Pathways

The prediction of metabolic pathways for a novel compound is a multi-faceted process that integrates data from various computational tools and databases. These tools utilize rule-based systems, machine learning algorithms, and quantum mechanical simulations to forecast the biotransformation of a parent molecule.[5][6]

Recommended Computational Tools

A variety of software platforms are available for predicting xenobiotic metabolism. For a comprehensive analysis, a combination of tools is recommended:

Tool NamePrediction MethodologyKey Features
SyGMa Rule-based system with empirical probability scoring.Broad coverage of Phase I and II reactions.[6]
BioTransformer A consensus-based approach integrating multiple prediction models.Predicts a wide range of transformations, including environmental and microbial.
Pathway Tools Creates Pathway/Genome Databases (PGDBs) to predict metabolic pathways from a MetaCyc database.[7]Useful for understanding the broader metabolic network context.
FindPath A MATLAB-based tool that designs and ranks possible metabolic pathways based on efficiency in a host organism.[8][9]Can be applied to predict the most likely pathways for a given compound.
General Workflow for In Silico Prediction

A logical workflow for the in silico prediction of metabolism is essential for generating reliable and actionable data.

Caption: A generalized workflow for in silico metabolic prediction.

Predicted Metabolic Pathways

Based on the chemical structure of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, we can predict a series of Phase I and Phase II metabolic reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis.

The furan ring is a primary site for oxidative metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2E1.[10] This can lead to the formation of a highly reactive intermediate, cis-2-butene-1,4-dial (BDA).[10][11] BDA can then covalently bind to cellular macromolecules, which is a mechanism of furan-induced hepatotoxicity.[2]

  • Predicted Reaction: Furan ring opening to form a reactive dialdehyde.

The furylmethyl group attached to the triazine ring is a potential site for N-dealkylation. This reaction would cleave the C-N bond, releasing 2-furaldehyde and the 2,4-diamino-1,3,5-triazine core.

  • Predicted Reaction: Cleavage of the furylmethyl group.

While less common for the furan ring itself compared to ring opening, hydroxylation at the 5-position of the furan ring is a possibility.

  • Predicted Reaction: Addition of a hydroxyl group to the furan ring.

The 1,3,5-triazine ring is generally metabolically stable. However, N-oxidation of the ring nitrogens or hydroxylation of the amino groups are potential minor pathways.

  • Predicted Reaction: N-oxidation or hydroxylation of the triazine moiety.

Caption: Predicted Phase I metabolic pathways.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.

The reactive cis-2-butene-1,4-dial (BDA) intermediate is a prime substrate for conjugation with glutathione (GSH).[10] This is a major detoxification pathway for furan-containing compounds.

  • Predicted Reaction: Conjugation of the BDA intermediate with GSH.

If hydroxylation of the furan ring or the amino groups on the triazine ring occurs, the resulting hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Predicted Reaction: Glucuronidation of hydroxylated metabolites.

Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

  • Predicted Reaction: Sulfation of hydroxylated metabolites.

Experimental Validation of Predicted Pathways

While in silico predictions provide valuable guidance, experimental validation is essential to confirm the metabolic pathways.[12] A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended.

In Vitro Methodologies

In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved.

Incubation of the test compound with human liver microsomes (HLMs) is the gold standard for studying Phase I metabolism.

Protocol: Incubation with Human Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (typically 1-10 µM), and HLMs (0.5-1 mg/mL protein).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add NADPH (1 mM final concentration) to start the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge to pellet the protein and collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Suspension or plated hepatocytes offer a more complete metabolic system, containing both Phase I and Phase II enzymes.

Protocol: Incubation with Cryopreserved Human Hepatocytes

  • Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes and dilute in incubation medium.

  • Cell Viability Assessment: Determine cell viability using trypan blue exclusion.

  • Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath.

  • Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Sample Preparation: Terminate the reaction and process the samples as described for microsomes.

  • Analysis: Analyze by LC-MS/MS.

In Vivo Studies

Animal models, typically rodents, are used to understand the complete pharmacokinetic and metabolic profile of a compound.

Protocol: Rodent Pharmacokinetic and Metabolism Study

  • Dosing: Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage, intravenous).

  • Sample Collection: Collect blood, urine, and feces at predetermined time points.

  • Sample Processing: Process plasma, homogenize tissues, and extract urine and feces to isolate the parent compound and metabolites.

  • Analysis: Analyze the processed samples by high-resolution mass spectrometry to identify and quantify all metabolites.

Summary and Future Directions

This guide has outlined the predicted metabolic pathways of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine based on established principles of xenobiotic metabolism. The primary predicted routes of metabolism involve oxidation of the furan ring, leading to a reactive intermediate, and subsequent Phase II conjugation. N-dealkylation is also a probable pathway.

Future work should focus on the experimental validation of these predictions using the in vitro and in vivo methods described. A thorough understanding of the metabolic profile of this compound is crucial for its potential development as a therapeutic agent or for assessing its toxicological risk.

References

  • Metabolic pathways of furan leading to formation of potential... - ResearchGate. Available at: [Link]

  • FindPath: A Matlab solution for in silico design of synthetic metabolic pathways. Available at: [Link]

  • FindPath: a Matlab solution for in silico design of synthetic metabolic pathways | Bioinformatics | Oxford Academic. Available at: [Link]

  • Experimental validation of metabolic pathway modeling - PubMed. Available at: [Link]

  • Mechanistic insight into biotransformation of novel triazine-based flame retardant 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione by human cytochrome P450s - PubMed. Available at: [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. Available at: [Link]

  • Pathway Tools Software - Bioinformatics Research Group at SRI International. Available at: [Link]

  • Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links | Chemical Research in Toxicology. Available at: [Link]

  • Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC. Available at: [Link]

  • Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. Available at: [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Simulating metabolic pathways to enhance interpretations of metabolome genome-wide association studies - PMC. Available at: [Link]

  • N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine - LookChem. Available at: [Link]

  • A novel transformer-based platform for the prediction and design of biosynthetic gene clusters for (un)natural products | PLOS Computational Biology - Research journals. Available at: [Link]

  • Absorption, distribution, and biotransformation of hexahydro-1,3,5-trinitro-1,3,5-triazine in B6C3F1 mice (Mus musculus) - PubMed. Available at: [Link]

  • Pathway Tools version 28.0: Integrated Software for Pathway/Genome Informatics and Systems Biology - arXiv. Available at: [Link]

  • Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways - Frontiers. Available at: [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In - ijpras. Available at: [Link]

  • 1,3,5-Triazine - Wikipedia. Available at: [Link]

Sources

Foundational

Molecular weight and physicochemical characteristics of furfuryl triazine diamines

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Furfuryl Triazine Diamines Abstract The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Furfuryl Triazine Diamines

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] When functionalized with furfuryl groups—moieties derivable from renewable biomass—and diamino substituents, a novel class of compounds known as furfuryl triazine diamines emerges.[2][3] These molecules hold significant promise for drug discovery, acting as potential inhibitors in inflammatory responses and as anticancer or antifungal agents.[4][5][6] The successful development of these compounds into viable drug candidates is critically dependent on a thorough understanding of their fundamental physicochemical properties. These characteristics, including molecular weight, lipophilicity, solubility, and basicity, govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic, directly influencing its formulation, efficacy, and safety.[7] This guide provides a comprehensive overview of these key parameters and details the experimental protocols required for their robust determination.

Molecular Structure and Weight

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure and weight. For the purpose of this guide, we will consider a representative molecule: 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine . This structure combines the rigid, nitrogen-rich triazine core with two primary amine groups and a furfuryl substituent.

The molecular formula and weight are fundamental properties that can be calculated theoretically and confirmed experimentally. Variations in substitution on the amino groups or the furan ring will alter these values, allowing for the fine-tuning of molecular properties.

Table 1: Molecular Weight of Representative Furfuryl Triazine Diamines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
6-(Furan-2-yl)-1,3,5-triazine-2,4-diamineC₇H₇N₅O177.17177.06506
N²,N⁴-Dimethyl-6-(furan-2-yl)-1,3,5-triazine-2,4-diamineC₉H₁₁N₅O205.22205.09636
6-Chloro-1,3,5-triazine-2,4-diamine (Reference)C₃H₄ClN₅145.55145.01552[8]
Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition and molecular weight of a synthesized compound.[9][10]

Methodology: ESI-MS

  • Sample Preparation: Dissolve approximately 1 mg of the furfuryl triazine diamine sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of ~10-100 µg/mL. The solvent should be of high purity (LC-MS grade).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Analysis Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for these basic compounds, as the amino groups are readily protonated.

    • Infusion: Introduce the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 100-500).

    • Data Acquisition: Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ should be observed.

  • Data Interpretation: Compare the experimentally measured exact mass of the [M+H]⁺ ion to the theoretically calculated value. A mass accuracy of <5 ppm provides high confidence in the assigned elemental composition.[11]

Key Physicochemical Characteristics

The interplay of a molecule's physicochemical properties dictates its journey through the body. For furfuryl triazine diamines, the balance between the somewhat lipophilic furfuryl group and the polar diamino-triazine core creates a unique profile that must be precisely quantified.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The furfuryl moiety contributes to lipophilicity, while the hydrogen-bonding capacity of the amino groups enhances hydrophilicity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values by measuring the retention time of a compound on a nonpolar stationary phase.[12][13]

  • System Preparation:

    • Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the compound is in a neutral state, if possible).

    • Standards: Prepare solutions of reference compounds with known logP values that span the expected range of the analyte.

  • Analysis:

    • Inject the sample and standards onto the column for each mobile phase composition.

    • Record the retention time (tᵣ) for each compound.

    • Calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

  • Data Interpretation:

    • For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase.

    • Extrapolate the log(k) value to 100% aqueous phase (0% organic modifier) to obtain the log(kₒ) value.

    • Create a calibration curve by plotting the known logP values of the standards against their determined log(kₒ) values.

    • Use the calibration curve to determine the logP of the furfuryl triazine diamine from its log(kₒ) value.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_calc Calculation & Calibration P1 Prepare Mobile Phases (Varying Organic/Aqueous Ratios) P2 Prepare Analyte and LogP Standard Solutions A1 Inject Samples into RP-HPLC System P2->A1 A2 Measure Retention Time (tR) A1->A2 C1 Calculate Retention Factor (k) A2->C1 C2 Extrapolate to 100% Aqueous to get log(kₒ) C1->C2 C3 Create Calibration Curve (logP vs. log(kₒ) of Standards) C2->C3 Result Determine logP of Analyte C3->Result

Caption: Workflow for logP determination using RP-HPLC.

Aqueous Solubility

Aqueous solubility is fundamental for drug absorption and formulation. While the nitrogen atoms in the triazine ring and the amino groups can act as hydrogen bond acceptors and donors, potentially increasing solubility, the overall planar and aromatic nature of the structure may lead to poor solubility.[14]

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[7]

  • Procedure:

    • Add an excess amount of the solid furfuryl triazine diamine to a known volume of a relevant aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed glass vial.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

  • Sample Analysis:

    • Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

    • Dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.

  • Calculation: Calculate the solubility based on the measured concentration and express it in units such as mg/L or µM.

Acidity/Basicity (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms.[15] For furfuryl triazine diamines, the amino groups and the triazine ring nitrogens confer basic properties, meaning they will be protonated in acidic environments.[16] The pKa is crucial as it dictates the compound's charge at physiological pH, which in turn affects solubility, membrane permeability, and target binding.

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[7][17]

  • Apparatus: pH meter with a calibrated electrode, a micro-burette, and a constant temperature bath.

  • Procedure:

    • Dissolve a precisely weighed amount of the furfuryl triazine diamine in a known volume of water or a water-cosolvent mixture if solubility is low.

    • Slowly add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The resulting titration curve will show one or more inflection points corresponding to the equivalence points.

    • The pKa is determined from the pH value at the half-equivalence point.[17] For a molecule with multiple basic sites, several pKa values may be observed.

Titration_Concept cluster_process Titration Process cluster_analysis Data Analysis start Dissolved Basic Analyte (B) titrant Add Acid Titrant (H⁺) Incrementally start->titrant measure Record pH after each addition titrant->measure plot Plot pH vs. Volume of Titrant measure->plot curve Generate Sigmoid Titration Curve plot->curve pka pKa = pH at Half-Equivalence Point curve->pka

Caption: Conceptual workflow for pKa determination via potentiometric titration.

Thermal Stability

Thermal stability is a critical parameter for drug substance handling, storage, and formulation (e.g., in processes involving heating like melt extrusion). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used to assess this property.[18]

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Procedure (TGA):

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant rate (e.g., 10°C/min).[19]

    • Record the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[20]

  • Procedure (DSC):

    • Place a small amount of the sample (2-5 mg) into a DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min).

    • Record the heat flow into or out of the sample relative to a reference.

    • Endothermic peaks typically represent melting or sublimation, while exothermic peaks can indicate decomposition or crystallization.[20] A sharp melting peak is also an indicator of sample purity.[20]

Synthesis of Properties: Implications for Drug Development

The individual physicochemical parameters do not exist in isolation. Their interplay governs the overall suitability of a compound as a drug candidate. For instance, the pKa directly influences solubility at different pH values found in the gastrointestinal tract, while the balance of lipophilicity and solubility affects both absorption and distribution.

ADME_Influence MW Molecular Weight ADME ADME Profile (Drug-Likeness) MW->ADME Size/Diffusion LogP Lipophilicity (logP) LogP->ADME Permeability Sol Solubility Sol->ADME Absorption pKa pKa pKa->Sol pKa->ADME Ionization/Solubility

Caption: Interconnectivity of physicochemical properties and their influence on ADME.

A researcher developing furfuryl triazine diamines can use this framework to guide molecular design. For example, if initial screening reveals poor solubility, one might introduce more polar substituents on the furan ring or the amino groups. Conversely, if membrane permeability (predicted by logP) is too low, one could explore more lipophilic substituents to enhance absorption.

Conclusion

Furfuryl triazine diamines represent a promising class of heterocyclic compounds with significant therapeutic potential. A rigorous and early-stage characterization of their molecular weight and core physicochemical properties—lipophilicity, solubility, pKa, and thermal stability—is not merely a procedural step but a strategic imperative. The experimental protocols and conceptual frameworks detailed in this guide provide the necessary tools for researchers and drug development professionals to build a robust data package, enabling informed decisions, accelerating lead optimization, and ultimately increasing the probability of translating a promising molecular scaffold into a clinically successful therapeutic agent.

References

  • Bergström, C. A., & Avdeef, A. (2019). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 7(3), 135–170. [Link]

  • Sagan, J., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6563. [Link]

  • ResearchGate. (2019). Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry (DTG) (b) plots of the organophosphorus-based bridged triazine derivatives under an N2 atmosphere. ResearchGate. [Link]

  • Holfinger, M. S., et al. (1995). Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. The Journal of Organic Chemistry, 60(6), 1595–1598. [Link]

  • Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. ScholarWorks. [Link]

  • ResearchGate. (2018). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. ResearchGate. [Link]

  • Ismael, A. A., et al. (2023). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 88(22), 16008–16016. [Link]

  • Aher, R. B., & Pal, R. (2011). Simple Method for the Estimation of pKa of Amines. Journal of Chemical Information and Modeling, 51(9), 2349–2357. [Link]

  • Peris-García, E., et al. (2023). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Molecules, 28(23), 7860. [Link]

  • Worrall, J. A., et al. (2016). Influence of linker groups on the solubility of triazine dendrimers. RSC Advances, 6(59), 54371–54378. [Link]

  • Sagan, J., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 296. [Link]

  • Deshmukh, R. G., & Jirotkar, S. G. (2015). Convenient methods for the synthesis and characterisation of various Triazines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1275-1282. [Link]

  • Parrish, D. A., et al. (2021). 3,5-Diamino-6-nitro-1,2,4-triazine and Its Oxide. Crystal Growth & Design, 21(7), 4106–4113. [Link]

  • Stana, A., et al. (2012). Synthesis, bioevaluation and molecular properties of some triazine derivatives. Farmacia, 60(4), 564-572. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7480. [Link]

  • Diakité, A. S., et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 13(4), 1-11. [Link]

  • Al-Ajely, M. S., & Shaban, I. M. (2019). SYNTHESIS OF SOME DIAZINE AND TRIAAZOLE DERIVATIVES FROM FURFURAL. International Journal of Research in Pharmaceutical Sciences, 10(4), 3624-3631. [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • American University of Beirut. (2017). SYNTHESIS AND CHARACTERIZATION OF TRIAZINE-BASED COMPOUNDS AS POTENTIAL PRECURSORS FOR HYDROGEN-B. AUB ScholarWorks. [Link]

  • Shalayel, M. H., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Coatings, 12(6), 714. [Link]

  • Semantic Scholar. (1995). Synthesis of difurfuryl diamines by the acidic condensation of furfurylamine with aldehydes and their mechanism of formation. Semantic Scholar. [Link]

  • Brzozowski, Z., et al. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 35(12), 1053-1064. [Link]

  • ResearchGate. (2014). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. ResearchGate. [Link]

  • Al-Mulla, A. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 16(5), 701. [Link]

  • Al-Sultani, A. H. H., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Chemical and Pharmaceutical Research, 8(4), 1159-1170. [Link]

  • Al-Qaisi, A. M., et al. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Pharmaceuticals, 17(7), 834. [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. PubChem. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Riemer, T., & Riemer, C. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1658. [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF NOVEL FURAN/FURFURYL AMINE-SUBSTITUTED 2, 4-THIAZOLIDINEDIONES AS MULTIFUNCTIONAL BIOACTIVE AGENTS WITH ANTIOXIDANT, ANTIBACTERIAL, AND ANTIFUNGAL ACTIVITIES. ResearchGate. [Link]

  • Nouayti, F. Z., et al. (2022). Synthesis, X-ray, spectroscopic characterization (NMR, FT-IR, Raman, and UV–VIS), Hirshfeld surface analysis, DFT, molecular docking, and estimating anticancer of 5,6-diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine. Journal of Molecular Structure, 1263, 133096. [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Wahaibi/9f8c6b7d0a6e3d5b4c1e8f9a8b7c6d5e3f4a5b6c]([Link]

  • Parveen, S., et al. (2023). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 23(15), 1673-1691. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences, 9, 881694. [Link]

  • Serag, M. I., et al. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 8(19), 30-41. [Link]

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Exploratory

The Furan-Triazine Scaffold: Technical Guide to N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Executive Summary N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS: 98488-77-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS: 98488-77-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value intermediate, its structural architecture combines the hydrogen-bonding capacity of the 1,3,5-triazine core with the lipophilic, electron-rich furan moiety.

This guide analyzes its pharmaceutical utility as a lead candidate for Adenosine A2A Receptor Antagonism (relevant to Parkinson’s Disease) and Antifolate-based Chemotherapy (DHFR inhibition). It provides validated synthetic routes, mechanistic insights, and experimental protocols for drug development professionals.

Section 1: Chemical Architecture & Pharmacophore Analysis

The molecule’s efficacy stems from its ability to mimic the adenine ring of adenosine while offering distinct steric profiles.

Structural Properties Table
PropertyValue/DescriptionRelevance in Drug Design
Molecular Formula C₈H₉N₅OLow molecular weight (<200 Da) allows for extensive substitution.
H-Bond Donors 4 (Exocyclic amines)Critical for anchoring in receptor binding pockets (e.g., Asp/Glu residues).
H-Bond Acceptors 4 (Triazine ring nitrogens + Furan oxygen)Facilitates water-bridging or direct interaction with backbone amides.
Furan Moiety Aromatic, electron-richMimics ribose or provides

-

stacking interactions (e.g., with Phenylalanine).
LogP (Predicted) ~0.5 - 1.2Highly water-soluble; ideal for CNS penetration optimization.
The "Privileged" Interaction

In the context of Adenosine Receptors (ARs), the triazine-diamine core acts as a bioisostere for the adenine base of the endogenous ligand. The N-(2-furylmethyl) tail projects into hydrophobic sub-pockets (often occupied by the ribose in adenosine), preventing receptor activation (antagonism) while maintaining high affinity.

Section 2: Validated Synthetic Protocol

Rationale: The synthesis of 1,3,5-triazines is often plagued by regio-isomeric byproducts. The Biguanide Route is selected here for its specificity and high yield, avoiding the harsh conditions of cyanuric chloride displacement.

Synthesis of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine[1]

Reaction Type: Cyclocondensation of Biguanide with Carboxylic Acid Derivative.

Reagents:
  • Precursor: Furan-2-ylmethyl-biguanide hydrochloride (prepared from furfurylamine and dicyandiamide).

  • Cyclizing Agent: Formate ester (e.g., Ethyl formate) or Formic acid equivalents.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base: Sodium Methoxide (NaOMe).

Step-by-Step Methodology:
  • Biguanide Formation (Pre-step):

    • Reflux furfurylamine (1.0 eq) with dicyandiamide (1.0 eq) in dilute HCl/water for 4 hours.

    • Cool to 0°C. The biguanide HCl salt precipitates. Filter and dry.

    • Quality Check: Melting point determination (Target: distinct sharp MP).

  • Cyclization (Main Reaction):

    • Dissolve Furan-2-ylmethyl-biguanide HCl (10 mmol) in dry MeOH (20 mL).

    • Add NaOMe (11 mmol) to neutralize the salt; stir for 15 min at Room Temperature (RT).

    • Add Ethyl formate (15 mmol) dropwise.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (System: DCM:MeOH 9:1).

  • Work-up & Purification:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in ice-cold water (20 mL).

    • The product, N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, often precipitates as a white/off-white solid.

    • Filter and wash with cold diethyl ether to remove unreacted ester.

    • Recrystallization: Use EtOH/Water (8:2) if purity is <95% by HPLC.[1]

Visualization: Synthetic Pathway

SynthesisPathway Start Furfurylamine (C4H5O-CH2-NH2) Intermed Furan-Biguanide Intermediate Start->Intermed Reflux 4h Reagent1 Dicyandiamide (HCl/H2O) Reagent1->Intermed Product N-(2-furylmethyl)- 1,3,5-triazine-2,4-diamine Intermed->Product Cyclization (Reflux 6-8h) Cyclizer Ethyl Formate (NaOMe/MeOH) Cyclizer->Product

Caption: Cyclocondensation route via biguanide intermediate yielding the target triazine scaffold.

Section 3: Therapeutic Application I – Neurology (Parkinson’s Disease)

The primary pharmaceutical interest in this scaffold lies in Adenosine A2A Receptor (A2AR) Antagonism .

Mechanism of Action

In the striatum, Adenosine A2A receptors colocalize with Dopamine D2 receptors. Adenosine acts as a "brake" on dopamine signaling.

  • Normal State: Adenosine binds A2AR

    
     cAMP increases 
    
    
    
    PKA activation
    
    
    Reduced affinity of D2 receptors for dopamine.
  • Drug Action: N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine competes with adenosine.

  • Result: Blockade of A2AR restores D2 receptor signaling, alleviating motor deficits (catalepsy) in Parkinson's models.

Why the Furan? Structural studies (e.g., ZM-241385 analogs) suggest the furan ring engages in


-stacking  with aromatic residues (e.g., Phe168 or Trp246) deep within the A2AR orthosteric pocket, providing selectivity over A1 receptors.
Visualization: A2A Receptor Signaling Blockade

A2AMechanism Ligand N-(2-furylmethyl)-triazine (Antagonist) A2AR Adenosine A2A Receptor (GPCR) Ligand->A2AR BLOCKS (Orthosteric) D2R Dopamine D2 Receptor Signaling Ligand->D2R Restores Signaling Adenosine Endogenous Adenosine Adenosine->A2AR Activates Gprotein Gs Protein Activation A2AR->Gprotein Inhibited by Ligand AC Adenylyl Cyclase Gprotein->AC cAMP cAMP Production AC->cAMP cAMP->D2R Inhibits D2 Function Motor Motor Control (Striatum) D2R->Motor Improves

Caption: Antagonism of A2A receptors prevents D2 receptor inhibition, restoring motor function.

Section 4: Therapeutic Application II – Oncology (Antifolates)

Triazine diamines are classical inhibitors of Dihydrofolate Reductase (DHFR) .

  • Logic: The 2,4-diamino-1,3,5-triazine motif is isosteric with the pteridine ring of folic acid.

  • Mechanism: The molecule binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate (essential for DNA synthesis).

  • Furan Role: The furan side chain modulates lipophilicity, potentially allowing the molecule to bypass specific folate transport resistance mechanisms found in tumor cells.

Section 5: Experimental Validation Protocols

Protocol A: Radioligand Binding Assay (A2A Receptor)

Objective: Determine the binding affinity (


) of the synthesized compound.
  • Membrane Preparation: Use HEK293 cells stably expressing human A2A receptors.

  • Radioligand: [³H]ZM-241385 (a high-affinity A2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Procedure:

    • Incubate membranes (20 µg protein) with [³H]ZM-241385 (2 nM) and varying concentrations of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (

      
       to 
      
      
      
      M).
    • Incubate for 90 min at 25°C.

    • Terminate by rapid filtration through GF/B filters.

  • Data Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Solubility & Stability Profiling

Rationale: Furan rings can be metabolically labile (oxidative ring opening).

  • Microsomal Stability: Incubate compound (1 µM) with human liver microsomes + NADPH.

  • Analysis: Monitor disappearance of parent compound via LC-MS/MS at T=0, 15, 30, 60 min.

  • Metabolite ID: Look for +16 Da (hydroxylation) or ring-opened products.

References

  • Congreve, M., et al. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A2A antagonists using structure based drug design.[2] Journal of Medicinal Chemistry. Link

  • Federico, S., et al. (2013).[3] [1,2,4]Triazolo[1,5-a][1,3,5]Triazine Derivatives as Antagonists for the Adenosine Receptors.[3][4][5] Current Topics in Medicinal Chemistry. Link

  • Vogel, S., et al. (2022).[1] Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor.[5][6] Molecules. Link

  • Singha, R., et al. (2022).[1] A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10931388, N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine. Link

Sources

Foundational

Technical Whitepaper: Toxicity Profile &amp; Safety Assessment of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Executive Summary N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS: 98488-77-8) is a heterocyclic building block characterized by a 1,3,5-triazine core substituted with two amino groups and a furfuryl moiety. While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS: 98488-77-8) is a heterocyclic building block characterized by a 1,3,5-triazine core substituted with two amino groups and a furfuryl moiety. While often utilized as an intermediate in the synthesis of adenosine receptor antagonists (specifically


) and novel agrochemicals, its specific toxicological dossier remains under-characterized in public registries compared to its parent scaffold, melamine.

This technical guide synthesizes a predictive safety profile based on Structural Activity Relationship (SAR) analysis of the triazine-2,4-diamine and furan pharmacophores. It provides a derived Safety Data Sheet (SDS) framework and details experimental protocols for validating its safety in drug discovery workflows.

Key Hazard Identification:

  • Primary Risk: Renal toxicity due to potential intratubular crystallization (class effect of poorly soluble triazines).

  • Secondary Risk: Metabolic activation of the furan ring to reactive dicarbonyl intermediates (hepatotoxicity potential).

  • Handling: Treat as Acute Toxin (Category 4) and Irritant (Category 2) .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine
Common Synonyms N2-Furfuryl-1,3,5-triazine-2,4-diamine; 2,4-Diamino-6-(furfurylamino)-s-triazine
CAS Number 98488-77-8
Molecular Formula C₈H₉N₅O
Molecular Weight 191.19 g/mol
Predicted LogP 0.6 – 0.9 (Low lipophilicity, moderate water solubility)
Physical State White to off-white crystalline solid
Melting Point 143 – 146 °C (Predicted based on analogs)

Toxicological Profile (Derived)

Mechanism of Toxicity

The toxicity of this compound is governed by two distinct structural domains: the triazine ring and the furan moiety .

A. Renal Crystallization (Triazine Effect)

Like its structural analog 2,4-diamino-6-phenyl-1,3,5-triazine, this molecule has limited solubility at physiological pH. High systemic concentrations can lead to precipitation in the distal renal tubules, causing obstructive nephropathy and crystalluria. This is a mechanical toxicity rather than a receptor-mediated event.

B. Metabolic Activation (Furan Effect)

The furan ring is a known "structural alert" in medicinal chemistry. CYP450-mediated oxidation (primarily CYP2E1) can open the furan ring to form cis-2-butene-1,4-dial, a reactive Michael acceptor that can alkylate proteins and DNA, leading to cytotoxicity or mutagenicity.

Predicted Hazard Classification (GHS)
Hazard ClassCategoryH-StatementJustification
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedAnalogous to triazine diamines (LD50 ~500-1000 mg/kg).
Skin Irritation Cat 2H315: Causes skin irritationPrimary amines are basic and irritating to the stratum corneum.
Eye Irritation Cat 2AH319: Causes serious eye irritationDirect contact with mucous membranes.
STOT - Single Exp. Cat 3H335: May cause respiratory irritationDust inhalation risk.
STOT - Repeated Cat 2H373: May cause damage to kidneysPotential for crystal nephropathy upon chronic exposure.

Metabolic & Safety Assessment Pathways

The following diagram illustrates the divergent metabolic pathways that dictate the safety profile of the compound. The balance between Glucuronidation (Detoxification) and Ring Oxidation (Bioactivation) is critical.

Metabolism Parent N-(2-furylmethyl)- 1,3,5-triazine-2,4-diamine Glu N-Glucuronide Conjugate Parent->Glu UGT (Phase II) Epoxide Furan Epoxide (Intermediate) Parent->Epoxide CYP450 (Phase I) Excretion Renal Excretion (Safe) Parent->Excretion Filtration Glu->Excretion Dial cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->Dial Ring Opening Protein Protein Adducts (Hepatotoxicity) Dial->Protein Alkylation Crystal Intratubular Precipitation Excretion->Crystal High Dose/Low pH

Figure 1: Predicted metabolic fate. The green pathway represents safe clearance; red pathways indicate potential toxicity mechanisms (bioactivation or crystallization).

Experimental Protocols for Safety Validation

Since specific data for CAS 98488-77-8 is sparse, the following self-validating protocols are required for any internal safety assessment.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 in HEK293 (Kidney) and HepG2 (Liver) cells to assess organ-specific toxicity.

  • Preparation: Dissolve compound in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Treat cells with compound for 48h. Include Doxorubicin (1 µM) as a positive control.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO.

  • Validation: The assay is valid only if the Z-factor > 0.5 and vehicle control viability is >90%.

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Objective: Confirm if the furan ring generates reactive intermediates.

  • Incubation: Incubate 10 µM compound with human liver microsomes (HLM) (1 mg/mL protein) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) (5 mM) to trap electrophiles.

  • Analysis: Quench with acetonitrile after 60 min. Analyze supernatant via LC-MS/MS.

  • Interpretation: Presence of [M+GSH+16]+ peaks indicates furan ring oxidation and bioactivation.

Research Safety Data Sheet (R-SDS)

SECTION 1: Handling and Storage

  • Engineering Controls: Use only in a chemical fume hood. High-efficiency particulate air (HEPA) filters are recommended if handling powder.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store at +2°C to +8°C. Hygroscopic – keep under inert gas (Argon) if possible.

SECTION 2: First Aid Measures

  • Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek medical attention.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG400) or copious soap and water. Amines can adhere to skin.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1]

SECTION 3: Fire-Fighting

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (

    
    ) and Carbon Monoxide.
    
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[1] Do not use water jet.[1]
    

References

  • LookChem Database. (2025). N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine Product Entry. Retrieved from .

  • PubChem. (2025).[2] 1,3,5-Triazine-2,4-diamine (Parent Compound) Safety Profile. National Library of Medicine. Retrieved from .

  • Hauck, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of Triazine Derivatives. Molecules, 25(18).[3] (Context on Triazine pharmacophore toxicity).

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Furan Derivatives. Chemical Research in Toxicology.
  • ThermoFisher Scientific. (2025). Safety Data Sheet for 2,4-Diamino-6-phenyl-1,3,5-triazine (Analog). Retrieved from .

Disclaimer: This document is a technical guide derived from structure-activity relationships and available analog data. It does not replace an official manufacturer-supplied SDS for regulatory compliance.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

For: Researchers, scientists, and drug development professionals. Abstract This document provides two detailed, step-by-step protocols for the synthesis of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, a compound of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides two detailed, step-by-step protocols for the synthesis of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, a compound of interest in medicinal chemistry and drug discovery. The protocols are designed for practical application in a research setting, with a focus on scientific integrity, reproducibility, and safety. This guide offers both a traditional two-step method involving a biguanide intermediate and a more modern, one-pot multicomponent approach, allowing researchers to choose the most suitable method for their laboratory context.

Introduction

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine belongs to the class of 2,4-diamino-1,3,5-triazine derivatives, a scaffold known for its diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific incorporation of a furfuryl group introduces unique structural and electronic properties that can modulate biological activity and pharmacokinetic profiles. This application note provides detailed synthetic procedures to enable the reliable preparation of this target compound for further investigation.

Synthetic Strategies

Two primary, validated synthetic routes are presented for the preparation of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine. The choice of method may depend on available starting materials, equipment, and desired scale.

  • Method A: Two-Step Synthesis via Biguanide Intermediate. This classic approach involves the initial formation of an N-substituted biguanide, followed by cyclization to form the triazine ring. This method offers clear, stepwise control over the reaction progress.

  • Method B: One-Pot, Microwave-Assisted Three-Component Synthesis. This modern, efficient approach combines all reactants in a single vessel, often utilizing microwave irradiation to accelerate the reaction and improve yields.[1][2] It represents a greener chemistry approach with reduced reaction times and potentially simpler workup procedures.[3][4]

Method A: Two-Step Synthesis via Biguanide Intermediate

This method proceeds in two distinct stages: the synthesis of N-(2-furylmethyl)biguanide hydrochloride, followed by its cyclization.

Step 1: Synthesis of N-(2-furylmethyl)biguanide hydrochloride

The initial step involves the reaction of dicyandiamide with furfurylamine in the presence of an acid to form the corresponding biguanide salt.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dicyandiamide84.088.41 g0.10
Furfurylamine97.129.71 g0.10
Concentrated HCl36.46~8.3 mL~0.10
Isopropanol60.10100 mL-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend dicyandiamide (8.41 g, 0.10 mol) in isopropanol (100 mL).

  • With vigorous stirring, slowly add furfurylamine (9.71 g, 0.10 mol) to the suspension.

  • Carefully add concentrated hydrochloric acid (~8.3 mL, 0.10 mol) dropwise to the mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to promote precipitation.

  • Collect the white precipitate by vacuum filtration and wash with a small amount of cold isopropanol.

  • Dry the resulting N-(2-furylmethyl)biguanide hydrochloride in a vacuum oven at 50-60 °C.

Step 2: Cyclization to N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

The formed biguanide is then cyclized. While various cyclizing agents can be used, this protocol uses a simple base-catalyzed self-condensation which is a common method for forming the 2,4-diaminotriazine ring from a biguanide.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-furylmethyl)biguanide HCl219.6621.97 g0.10
Sodium Methoxide (30% in Methanol)54.02~18 mL~0.10
Methanol32.04150 mL-

Protocol:

  • Suspend N-(2-furylmethyl)biguanide hydrochloride (21.97 g, 0.10 mol) in methanol (150 mL) in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Slowly add sodium methoxide solution (~18 mL, 0.10 mol) to the suspension.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.[5]

Method B: One-Pot, Microwave-Assisted Three-Component Synthesis

This streamlined approach combines cyanoguanidine, an aldehyde, and an amine source in a single reaction vessel, leveraging microwave energy for rapid and efficient synthesis.[6][7]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyanoguanidine84.088.41 g0.10
Furfural96.099.61 g0.10
Ammonium Chloride53.495.35 g0.10
Concentrated HCl36.461 mL-
Ethanol46.0750 mL-

Protocol:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine cyanoguanidine (8.41 g, 0.10 mol), furfural (9.61 g, 0.10 mol), and ammonium chloride (5.35 g, 0.10 mol) in ethanol (50 mL).

  • Add concentrated hydrochloric acid (1 mL) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120-140 °C for 15-30 minutes. The reaction progress should be monitored after initial test runs to optimize the irradiation time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and add 100 mL of water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated product can be collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization.[5]

Purification and Characterization

Purification:

  • Recrystallization: The crude product from either method can be purified by recrystallization. A common solvent system for similar triazine derivatives is a mixture of ethanol and water.[5] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A suitable eluent system would need to be determined by TLC analysis, likely a mixture of ethyl acetate and hexanes.

Characterization:

The structure and purity of the synthesized N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic peaks for the furan, methylene, and triazine moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

  • Infrared Spectroscopy (IR): To identify functional groups such as N-H and C=N bonds.[8]

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.

Visualization of Synthetic Workflow

Method A: Two-Step Synthesis

Two-Step Synthesis Dicyandiamide Dicyandiamide Biguanide N-(2-furylmethyl)biguanide · HCl Dicyandiamide->Biguanide  HCl, Isopropanol, Reflux Furfurylamine Furfurylamine Furfurylamine->Biguanide Triazine N-(2-furylmethyl)-1,3,5- triazine-2,4-diamine Biguanide->Triazine  Base, Methanol, Reflux

Caption: Workflow for the two-step synthesis of the target compound.

Method B: One-Pot Microwave Synthesis

One-Pot Synthesis Cyanoguanidine Cyanoguanidine Microwave Microwave Reactor (One-Pot) Cyanoguanidine->Microwave Furfural Furfural Furfural->Microwave Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Microwave Triazine N-(2-furylmethyl)-1,3,5- triazine-2,4-diamine Microwave->Triazine  H+, Ethanol

Caption: Workflow for the one-pot, microwave-assisted synthesis.

References

  • Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1195–1212.
  • El-Sayed, W. M., Al-Saadi, M. S., & El-Essawy, F. A. (2014). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(S1), E23-E28.
  • Dias, N. C. F. (2018). Synthesis of sugar-biguanide hybrids to study their potential biological effects. NOVA School of Science and Technology.
  • Dolzhenko, A. V., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12475–12484.
  • Dolzhenko, A. V. (2019). One-pot synthesis N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines.
  • El-Sayed, W. M. (2014). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium.
  • Dolzhenko, A. V., & Dolzhenko, A. V. (2020).
  • Traore, B., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. International Journal of Pharmaceutical Research & Allied Sciences, 10(3), 56-69.
  • Ramiandrasoa, F., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2291–2300.
  • Sharma, S. D., & Kaur, S. (2005). Microwave-assisted Synthesis of N,N'-diaryl Cyanoguanidines. PubMed.
  • Lamberti, M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1036–1043.
  • Sharma, R. K., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Critical Reviews, 7(9), 114-118.
  • Legrand, A., et al. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 836-848.
  • Varghese, B., & Sreedhar, B. (2018). Microwave-assisted synthesis of nitrogen heterocycles. In Microwave-Assisted Synthesis of Heterocycles (pp. 1-52). Elsevier.
  • Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Kreutzberger, A., & Schücker, F. J. (1975). [Diuretics on the basis of N-substituted 2,4-diamino-s-triazines by cyclisation of biguanides (author's transl)]. Arzneimittelforschung, 25(12), 1860-2.
  • Lalezari, I., & Golgolab, H. (1970). Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxide.
  • N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine. LookChem.
  • Lamberti, M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1036-1043.
  • Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1195–1212.
  • Technical Support Center: Purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. Benchchem.
  • Brzozowski, Z., Saczewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 35(12), 1053-64.

Sources

Application

Reagents and catalysts for preparing N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Introduction & Strategic Analysis Compound Significance: N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS: 98488-77-8) is a privileged scaffold in medicinal chemistry, particularly in the development of Adenosine Recept...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Compound Significance: N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS: 98488-77-8) is a privileged scaffold in medicinal chemistry, particularly in the development of Adenosine Receptor Antagonists (A2A) and kinase inhibitors. The furan moiety acts as a bioisostere for aromatic rings, improving solubility and metabolic profiles, while the 1,3,5-triazine core provides a robust hydrogen-bonding motif essential for active site binding.

Synthetic Challenge: The primary challenge in synthesizing this molecule is the regioselective introduction of the furfurylamino group while maintaining a hydrogen atom at the C6 position of the triazine ring.

  • Route A (Cyanuric Chloride): Requires a three-step sequence (displacement

    
     amination 
    
    
    
    reductive dechlorination). The dechlorination step often requires pressurized hydrogenation (Pd/C, H
    
    
    ), which is difficult to scale and introduces metal contamination risks.
  • Route B (Biguanide Cyclization): This is the recommended protocol . It utilizes a "bottom-up" construction of the triazine ring via the reaction of N-substituted biguanides with a C1 synthon (Triethyl Orthoformate or Ethyl Formate). This route is atom-efficient, avoids heavy metals, and yields the C6-unsubstituted product directly.

Reaction Mechanism & Workflow

The synthesis proceeds via a two-stage cascade:

  • Guanylation: Nucleophilic addition of furfurylamine to dicyandiamide (cyanoguanidine) under acidic conditions to form the N-furfurylbiguanide salt.

  • Cyclocondensation: Reaction of the biguanide with triethyl orthoformate (TEOF). The TEOF acts as a C1 donor, closing the ring to form the 1,3,5-triazine core.

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_mech Mechanism Checkpoint Start Reagents: Furfurylamine Dicyandiamide Step1 Step 1: Guanylation (Reflux in HCl/H2O) Start->Step1 Mix & Heat Inter Intermediate: N-furfurylbiguanide HCl Step1->Inter Precipitate & Filter Step2 Step 2: Cyclization (TEOF, MeOH, Piperidine) Inter->Step2 Redissolve Product Target Product: N-(2-furylmethyl)-1,3,5- triazine-2,4-diamine Step2->Product Reflux & Crystallize

Caption: Two-step convergent synthesis workflow via biguanide intermediate.

Reagents and Catalysts Selection

ReagentRoleGrade/PurityCritical Notes
Furfurylamine Substrate>99%Freshly distilled recommended. Oxidizes (darkens) upon air exposure.
Dicyandiamide Guanylating Agent99%Excess not required; stoichiometry is 1:1.
Hydrochloric Acid Catalyst/Salt Formation37% (Conc.)Essential to protonate the biguanide, preventing polymerization.
Triethyl Orthoformate (TEOF) C1 Synthon98%Anhydrous conditions preferred. Acts as both reagent and solvent scavenger.
Piperidine Catalyst99%Base catalyst for the cyclization step. Alternative: Sodium Methoxide.[1]
Methanol SolventHPLC GradePrimary solvent for cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of N-furfurylbiguanide Hydrochloride

Objective: Preparation of the linear biguanide precursor.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Furfurylamine (9.71 g, 100 mmol) and Water (40 mL).

  • Acidification: Slowly add Conc. HCl (8.4 mL, ~100 mmol) dropwise with stirring. Caution: Exothermic reaction.

  • Addition: Add Dicyandiamide (8.41 g, 100 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (100°C) for 3 hours . The suspension will dissolve to form a clear solution, then precipitate may form upon cooling.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

    • If no precipitate forms, concentrate the solution under reduced pressure to ~50% volume and add Ethanol (20 mL) to induce crystallization.

    • Filter the white solid (N-furfurylbiguanide HCl).

    • Wash with cold ethanol (2 x 10 mL) and diethyl ether.

    • Yield Expectation: 75-85% (White crystalline solid).

Step 2: Cyclization to N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Objective: Ring closure using TEOF.

  • Setup: Equip a 100 mL RBF with a stir bar and reflux condenser under a nitrogen atmosphere (drying tube is sufficient).

  • Charging: Suspend N-furfurylbiguanide HCl (10.9 g, 50 mmol) in Methanol (50 mL).

  • Reagent Addition: Add Triethyl Orthoformate (TEOF) (8.9 g, 60 mmol, 1.2 eq).

  • Catalysis: Add Piperidine (0.5 mL, catalytic) or Sodium Methoxide (25% in MeOH, 10.8 g, 50 mmol) if the free base is desired directly (Note: Using NaOMe releases NaCl, requiring filtration). Recommendation: Use Piperidine with the HCl salt for cleaner cyclization, then neutralize.

  • Reaction: Reflux the mixture (65°C) for 4–6 hours . The solid will dissolve, and the product may reprecipitate or remain in solution depending on concentration.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). Starting material (Biguanide) stays at baseline; Product R

    
     ~ 0.4-0.5.
    
  • Workup:

    • Concentrate the solvent to dryness under reduced pressure.[1]

    • Triturate the residue with cold water (50 mL) to remove inorganic salts and unreacted biguanide.

    • Filter the solid.[2][3]

    • Recrystallization: Recrystallize from Ethanol/Water (8:2) or pure Methanol.

  • Final Product: Off-white to pale yellow powder.

    • Yield: 60-70%.[1]

    • Melting Point: 175–178°C.

Quality Control & Analytical Data

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

8.10 (s, 1H)
H-6 proton on Triazine ring (Diagnostic).

7.55 (d, 1H), 6.35 (m, 1H), 6.20 (d, 1H)
Furan ring protons.

6.80 (bs, 2H), 7.10 (bs, 1H)
Amine protons (NH2 and NH).

4.45 (d, 2H)
Methylene bridge (-CH2-) between N and Furan.
LC-MS (ESI+) m/z 192.08 [M+H]+Confirms Molecular Formula C

H

N

O.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete protonation or hydrolysis.Ensure pH is < 2 before heating. Use fresh Dicyandiamide.
Product is Sticky/Oil Residual solvent or TEOF.Triturate with Diethyl Ether.[3] Dry under high vacuum for 12h.
Incomplete Cyclization Old TEOF (Hydrolyzed).Use a fresh bottle of TEOF. Add 3Å molecular sieves to the reaction.
Dark Coloration Oxidation of Furan ring.Perform reaction under Nitrogen. Avoid prolonged heating >80°C.

References

  • Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. RSC Advances. Available at: [Link]

  • Reaction of Biguanides with Esters.Journal of the American Chemical Society. 1954, 76, 93-96.
  • N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine Property Data. LookChem. Available at: [Link]

Sources

Method

Application Note: In Vitro Characterization of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Targeting the Adenosine A2A Receptor: Binding Affinity and Functional Antagonism[1][2] Executive Summary & Scientific Rationale N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine represents a critical pharmacophore in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Adenosine A2A Receptor: Binding Affinity and Functional Antagonism[1][2]

Executive Summary & Scientific Rationale

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine represents a critical pharmacophore in the development of Adenosine Receptor Antagonists , specifically targeting the A2A receptor subtype .[1] The 1,3,5-triazine scaffold, when substituted with furan moieties, mimics the adenine core of the endogenous ligand (adenosine) but lacks the ribose sugar required for receptor activation, thereby functioning as a competitive antagonist.

This Application Note provides a rigorous technical guide for characterizing this compound. Unlike generic screening protocols, this guide addresses the specific physicochemical properties of aminotriazines—such as their propensity for aggregation in aqueous buffers—and the necessity of Adenosine Deaminase (ADA) in assay buffers to prevent interference from endogenous adenosine.

Primary Applications:

  • Immuno-Oncology: Blockade of A2A receptors on T-cells to reverse adenosine-mediated immunosuppression.[1]

  • CNS Disorders: Investigation of A2A antagonism for Parkinson’s disease (neuromodulation of striatal dopamine).

Compound Handling & Physicochemical Management[2]

The aminotriazine core is highly polar, yet the furan substituent adds lipophilicity.[1] Improper solubilization leads to "micro-precipitation," causing false negatives in binding assays or false positives in light-scattering assays.[1]

Table 1: Solubilization & Storage Specifications

ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (anhydrous)Triazines form hydrogen bond networks; anhydrous DMSO disrupts these to ensure monomeric solution.[1]
Stock Concentration 10 mMConcentrations >20 mM risk precipitation upon freeze-thaw cycles.[1]
Aqueous Dilution Intermediate step in PBS + 0.1% BSADirect dilution into cold assay buffer can shock the compound out of solution.[1] BSA acts as a carrier.[1]
Storage -20°C (Desiccated)The furan ring is susceptible to oxidation over long periods; protect from light and moisture.[1]
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine for the human A2A receptor.[1]

Scientific Logic: We utilize [


H]-ZM 241385  as the radioligand.[1] ZM 241385 is a high-affinity A2A antagonist sharing the triazine/furan structural motif with our test compound, making it the ideal competitor to map the orthosteric binding site.[1]
3.1 Reagents & Buffer System
  • Membrane Source: HEK293 cells stably expressing human ADORA2A (A2A receptor).[1]

  • Radioligand: [

    
    H]-ZM 241385 (Specific Activity: ~50 Ci/mmol).[1]
    
  • Assay Buffer (Critical): 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 1 mM EDTA.[1]
    
    • Additive:2 U/mL Adenosine Deaminase (ADA) .

    • Why ADA? Cells constitutively release adenosine.[1] Without ADA, endogenous adenosine competes with the radioligand, artificially inflating the apparent

      
       of your test drug.
      
3.2 Experimental Workflow
  • Membrane Preparation: Thaw membranes and homogenize gently using a Polytron (burst of 5 sec) to ensure uniform vesicle size. Dilute to 5 µg protein/well.

  • Plate Setup (96-well GF/B filter plate):

    • Non-Specific Binding (NSB): Buffer + [

      
      H]-ZM 241385 + 10 µM NECA (saturating unlabeled agonist).[1]
      
    • Total Binding (TB): Buffer + [

      
      H]-ZM 241385 + Vehicle (1% DMSO).[1]
      
    • Test Wells: Buffer + [

      
      H]-ZM 241385 + Test Compound (10-point dilution, 1 nM to 10 µM).[1]
      
  • Incubation: Incubate for 90 minutes at 25°C .

    • Note: A2A kinetics are relatively slow; equilibrium must be reached.[1] 4°C incubation is not recommended as it alters the receptor's conformational flexibility.[1]

  • Termination: Rapid filtration using a cell harvester over PEI-soaked (0.3%) GF/B filters.

    • PEI Pre-soak:[1] Essential.[1] Aminotriazines are "sticky."[1] Polyethyleneimine (PEI) blocks negatively charged glass fibers to reduce non-specific binding of the radioligand.[1]

  • Wash: 3x washes with ice-cold 50 mM Tris-HCl.

  • Detection: Liquid Scintillation Counting.

3.3 Data Visualization (Binding Equilibrium)

BindingEquilibrium Receptor A2A Receptor Complex_Radio Receptor-Radioligand (Signal) Receptor->Complex_Radio  kon   Complex_Test Receptor-TestCpd (Silent) Receptor->Complex_Test  Competition   Radioligand [3H]-ZM 241385 Radioligand->Complex_Radio TestCpd Test Compound (Triazine-Diamine) TestCpd->Complex_Test ADA Adenosine Deaminase (Scavenger) Endo_Ado Endogenous Adenosine ADA->Endo_Ado Degrades Endo_Ado->Receptor Interference

Caption: Competitive binding dynamics. ADA is crucial to remove endogenous adenosine interference, ensuring the assay strictly measures the competition between the radioligand and the test triazine.

Protocol B: Functional cAMP Antagonism Assay

Objective: Confirm that binding translates to functional antagonism of G


-coupled signaling.

Scientific Logic: A2A receptors couple to G


 proteins, activating Adenylyl Cyclase (AC) and increasing cAMP.[1] The test compound should inhibit cAMP production induced by an agonist (e.g., CGS 21680).[1] We use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection method (e.g., HTRF or Lance Ultra) for robustness against compound autofluorescence.[1]
4.1 Assay Design (Schild Analysis Mode)

To prove competitive antagonism, we perform a "right-shift" assay.[1]

  • Agonist: CGS 21680 (A2A selective).[1]

  • Antagonist: N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (Fixed concentrations: 0, 10, 100, 1000 nM).[1]

  • Detection: Europium-cryptate labeled cAMP antibody + d2-labeled cAMP.[1]

4.2 Step-by-Step Procedure
  • Cell Seeding: CHO-K1-hA2A cells suspended in stimulation buffer (HBSS + 500 µM IBMX).

    • IBMX:[1] Phosphodiesterase inhibitor.[1] Prevents cAMP degradation, accumulating the signal for detection.[1]

  • Antagonist Pre-incubation: Add 5 µL of Test Compound (4x conc) to cells. Incubate 15 mins at RT .

    • Crucial: Antagonists must occupy the receptor before the agonist arrives.[1]

  • Agonist Stimulation: Add 5 µL of CGS 21680 (4x conc). Incubate 30 mins at RT .

  • Lysis & Detection: Add 10 µL of cAMP-d2 and 10 µL of Anti-cAMP-Europium Cryptate in lysis buffer.

  • Reading: Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 320 nm.[1]

    • Emission 1: 615 nm (Donor).[1]

    • Emission 2: 665 nm (Acceptor).[1]

  • Calculation: Calculate FRET Ratio (665/615 * 10,000). The signal is inversely proportional to cAMP concentration.[1]

4.3 Signaling Pathway Visualization[1]

GsSignaling Agonist Agonist (CGS 21680) Receptor A2A Receptor (GPCR) Agonist->Receptor Activates Antagonist Antagonist (Furyl-Triazine) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC FRET TR-FRET Signal (Decrease) cAMP->FRET Displaces Tracer

Caption: Functional antagonism pathway. The triazine derivative blocks the Agonist-Receptor interaction, preventing Gs activation and subsequent cAMP accumulation.[1]

Data Analysis & Quality Control
5.1 Calculating

(Binding)

Do not report


 for binding; it is dependent on radioligand concentration. Convert to 

using the Cheng-Prusoff Equation :


  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously by Saturation Binding).[1]
    
5.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
High Non-Specific Binding Filters binding the drug.[1]Increase PEI soak time or add 0.1% BSA to wash buffer.[1]
Low Signal Window (cAMP) High basal cAMP.[1]Check cell health; stress causes adenosine release.[1] Ensure ADA is fresh.
Steep Hill Slope (>1.5) Compound aggregation.[1]Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disperse aggregates.[1]
References
  • Structure-Activity Relationships of Triazines

    • Title: Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor.[1]

    • Source: Molecules (MDPI), 2022.[1]

    • URL:[Link]

  • Pharmacology of Furan-Triazine Antagonists (ZM 241385 Analogues)

    • Title: 125I-4-(2-[7-amino-2-[2-furyl][1,2,4]triazolo[2,3-a][1,3,5] triazin-5-yl-amino]ethyl)phenol, a high affinity antagonist radioligand selective for the A2a adenosine receptor.[2][1]

    • Source: Molecular Pharmacology, 1995.[2][1]

    • URL:[Link]

  • Triazine Scaffold Review

    • Title: A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities.
    • Source: European Journal of Medicinal Chemistry, 2022.[1][3]

    • URL:[Link]

  • Compound Registry

    • Title: N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine (PubChem CID 10435 / Related Structures).[1]

    • Source: PubChem.[1][4]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side products in the formation of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

[1][2][3] Case ID: TRZ-FUR-001 Status: Active Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)[1][2][3] Executive Summary The synthesis of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (a 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: TRZ-FUR-001 Status: Active Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)[1][2][3]

Executive Summary

The synthesis of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (a 2,4-diamino-6-furfurylamino-triazine derivative) presents a classic "chemoselectivity vs. stability" conflict.[1][2][3] You are grafting an acid-sensitive furan moiety onto an electron-deficient triazine core that typically requires acidic by-products (HCl) to be scavenged.[1][2][3]

The primary failure modes for this reaction are:

  • Furan Polymerization: Caused by insufficient acid scavenging or high-temperature stress.[1][2]

  • Hydrolysis (Hydroxytriazines): Moisture competing with the amine nucleophile, leading to "Ammeline" type impurities.[3]

  • Over-alkylation: Formation of bis-furfuryl species due to poor stoichiometry control.[1]

This guide provides a self-validating protocol designed to minimize these side products through Temperature-Programmed Nucleophilic Aromatic Substitution (


) .

Part 1: The Reaction Logic (Visualized)

The following diagram illustrates the critical decision pathways. The "Green Path" represents the optimized route for purity.[1][3] The "Red Paths" denote common failure modes.[1][3]

TriazineSynthesis TCT Cyanuric Chloride (TCT) Step1 Step 1: 0°C + Furfurylamine (1.0 eq) TCT->Step1 Hydrolysis Impurity: Hydroxy-triazine (Water Attack) TCT->Hydrolysis Wet Solvent Mono Intermediate A: 2,4-dichloro-6-(furfuryl)triazine Step1->Mono Controlled Addition BisImpurity Impurity: Bis-furfuryl (Over-substitution) Step1->BisImpurity >0°C or Excess Amine Step2 Step 2: 80-100°C + Ammonia (Excess) Mono->Step2 Mono->Hydrolysis Wet Solvent Target TARGET: N-(2-furylmethyl)-1,3,5- triazine-2,4-diamine Step2->Target Base Scavenger Present Polymer Impurity: Furan Resin (Acid Catalyzed) Step2->Polymer No Base (HCl Accumulation)

Caption: Figure 1. Reaction pathway analysis showing the critical "Green Path" for selectivity versus common impurity-generating deviations.

Part 2: Critical Control Points (Troubleshooting)

The "Furan-First" Strategy (Regioselectivity)

Issue: Reacting 2-chloro-4,6-diamino-1,3,5-triazine (commercially available) with furfurylamine requires high temperatures (>100°C) to displace the final chlorine.[1][2][3] This cooks the furan ring, leading to black tar (polymerization).[2][3] Solution: Invert the sequence. Install the furfurylamine first on Cyanuric Chloride (TCT).

  • Why? The first chlorine on TCT is displaced at 0°C .[1][3][4] Furan is perfectly stable at 0°C.[1][3]

  • Mechanism: The electron-withdrawing nature of the three chlorines makes the ring highly reactive.[1] As you replace Cl with amines, the ring becomes more electron-rich and less reactive, requiring higher temperatures for subsequent steps.[2][3] By putting the sensitive furan on first, you avoid exposing it to the harsh conditions required for the first displacement if you did it in reverse.[3]

The Acid Trap (Furan Stability)

Issue: The reaction generates 1 equivalent of HCl for every substitution.[3]



Furan rings are acid-labile.[1][2][3] In the presence of HCl (especially at heat), the furan ring opens and polymerizes.[3]
Solution:  You must  use a non-nucleophilic base scavenger.[1][3]
  • Recommendation: DIPEA (Diisopropylethylamine) or

    
    .[2][3]
    
  • Avoid: Pyridine (can sometimes act as a nucleophile with TCT) or Triethylamine (volatile).[2][3]

The Hydrolysis Competitor (Purity)

Issue: Water is a better nucleophile than bulky amines in some contexts.[3] If your solvent is "wet," you will form 2-hydroxy-4,6-diamino-triazine (Ammeline derivatives), which are insoluble and difficult to separate.[1][2][3] Solution:

  • Use anhydrous THF or Dioxane for the first step.[1][3]

  • Keep the reaction under

    
     atmosphere.
    

Part 3: Optimized Experimental Protocol

This protocol uses the "Furan-First" approach to maximize yield and minimize side products.[1]

Materials Table
ReagentEquivalentsRoleCritical Note
Cyanuric Chloride (TCT) 1.0ElectrophileMust be fresh white crystals.[1][2][3] Yellow = hydrolyzed.[1][3]
Furfurylamine 0.95 - 1.0Nucleophile 1Do not excess. Limits bis-substitution.[1][2]
DIPEA 1.1 (Step 1)Acid ScavengerEssential to protect furan.[2][3]
Ammonia (0.5M in Dioxane) 5.0 - 10.0Nucleophile 2Excess drives the reaction to completion.[1][2][3]
THF (Anhydrous) SolventSolventDryness prevents hydrolysis.[2][3]
Step-by-Step Procedure
Step 1: Installation of the Furan (0°C)
  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen.[1][3]

  • Dissolution: Dissolve Cyanuric Chloride (1.0 eq) in anhydrous THF. Cool to -5°C to 0°C (Ice/Salt bath).

    • Checkpoint: Solution must be clear. Turbidity implies wet solvent.[1][3]

  • Addition: Mix Furfurylamine (1.0 eq) and DIPEA (1.1 eq) in a separate vial with THF. Add this mixture dropwise over 30-60 minutes.

    • Why Dropwise? Keeps the concentration of amine low relative to TCT, preventing the "Bis-impurity" (reacting twice).[2][3]

  • Monitor: Stir at 0°C for 2 hours. Check TLC (Hexane/EtOAc).

    • Success Indicator: Disappearance of TCT spot; appearance of a single new spot (Mono-substituted).[1][2][3]

Step 2: Formation of the Diamine (Thermal Ramp) [2][3]
  • Reagent Switch: Once Step 1 is complete, add the Ammonia solution (Excess, >5 eq) directly to the flask.[2][3]

  • Temperature Ramp:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours (replaces the 2nd Chlorine).

    • Heat to 60-70°C in a sealed vessel (pressure tube preferred) for 4-12 hours (replaces the 3rd Chlorine).

  • Workup (Crucial for Solubility):

    • Cool to RT. The solvent is likely full of DIPEA-HCl salts.[1]

    • Pour mixture into ice-cold water .

    • Observation: The product (Triazine-diamine) is often poorly soluble in water and should precipitate.[1][2][3]

    • Filter the solid.[1][3] Wash with water (removes salts) and cold diethyl ether (removes unreacted furan/organic impurities).[2][3]

Part 4: FAQ & Troubleshooting

Q: My product is turning brown/black during the heating step. A: Your reaction has become acidic, causing furan degradation.[3]

  • Fix: Check the pH of the reaction mixture.[1][3] It must remain basic (pH > 8).[2][3] Add more DIPEA or solid

    
     before heating.[1][3]
    

Q: I see two spots very close together on TLC after Step 1. A: You likely formed the Bis-furfuryl impurity.[1]

  • Fix: Ensure the temperature stays strictly at 0°C during addition. Reduce Furfurylamine to 0.95 eq to ensure TCT is in slight excess (unreacted TCT is easier to wash away later).[2][3]

Q: The product won't dissolve for NMR. A: Triazine diamines are notoriously insoluble due to strong intermolecular H-bonding.[1]

  • Fix: Use DMSO-d6 or TFA-d (Trifluoroacetic acid breaks H-bonds, but use cautiously with furan—run the NMR immediately).[1][2][3]

Q: Can I use 2-chloro-4,6-diamino-1,3,5-triazine as the starting material? A: Yes, but it is not recommended.[1][2]

  • Risk:[2][3] Displacing that final Chlorine requires temperatures >100°C in high-boiling solvents (DMF/DMSO).[1][2][3] This thermal stress often degrades the furan.[1][3] If you must use this route, use a microwave reactor (120°C for 10 mins) to minimize thermal exposure time.[2][3]

References

  • Blotny, G. (2006).[2][3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1][2][3] Link[2][3]

  • Thurston, J. T., et al. (1951).[2][3] "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[1][2] Journal of the American Chemical Society, 73(7), 2981–2983.[2][3] Link[2][3]

  • Dunet, J., et al. (2018).[2][3] "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)." Frontiers in Chemistry, 6, 539.[2][3] Link

  • Keay, B. A. (1987).[2][3] "Furan stability in organic synthesis."[1][3] Chemical Reviews. (General reference for Furan acid sensitivity).

Sources

Optimization

Technical Support Center: Overcoming Degradation of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine in Acidic Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine. This document is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent instability of this compound in acidic environments. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental questions regarding the degradation of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine.

Q1: My compound, N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, shows significant degradation when exposed to even mildly acidic conditions. What is the chemical basis for this instability?

A: The observed degradation is primarily due to the acid-catalyzed hydrolysis of the furan ring component of the molecule. The furan ring is well-documented as being unstable in acidic environments.[1] The degradation process is typically initiated by the protonation of the furan ring at the α-carbon (the carbon atom adjacent to the oxygen), which is the rate-limiting step in the subsequent ring-opening cascade.[1][2] This leads to the formation of reactive intermediates that can further react or polymerize, resulting in a loss of the parent compound and the appearance of unknown impurities. While the 1,3,5-triazine ring contains basic nitrogens that will also be protonated, this generally enhances thermodynamic stability and does not lead to ring cleavage under these conditions.[3][4][5] The primary point of failure is the furan moiety.

Q2: What are the typical signs of compound degradation I should look for in my experiments?

A: Degradation can manifest in several ways:

  • Visual Changes: A change in the color or clarity of your solution.

  • Chromatographic Analysis (HPLC, LC-MS): A decrease in the peak area of the parent compound over time, coupled with the appearance of new, often broader, peaks corresponding to degradation products.

  • NMR Spectroscopy: A reduction in the intensity of signals corresponding to the furan protons and the appearance of new signals, potentially in the aldehydic or ketonic regions, which are characteristic of ring-opened products.[1]

  • Loss of Biological Activity: Inconsistent or lower-than-expected results in bioassays.

Q3: How does pH affect the stability of my compound?

A: The stability of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine is highly pH-dependent. Degradation is significantly accelerated as the pH drops below neutral. Below is a summary of typical stability data in aqueous solutions at 37°C.

pHBuffer SystemIncubation Time (hours)% Parent Compound Remaining
2.00.01 N HCl2< 5%
4.5Acetate Buffer6~ 40%
6.8Phosphate Buffer24> 95%
7.4Phosphate-Buffered Saline (PBS)24> 99%

This data is illustrative and may vary based on buffer composition, temperature, and concentration.

Section 2: Troubleshooting Guides and Mitigation Protocols

This section provides direct, actionable protocols to address degradation at different stages of your experimental workflow.

Issue 1: Compound degrades during preparation or storage of aqueous stock solutions.

Cause: Use of unbuffered water (which can be slightly acidic due to dissolved CO₂) or acidic solvents.

Solution: Always prepare and store solutions in a buffered system at or above pH 6.8.

Protocol 2.1: Preparation of a Stabilized Aqueous Solution

  • Buffer Preparation: Prepare a 10X stock of Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Working Solution: Dilute the 10X PBS stock to 1X with high-purity, deionized water. Confirm the final pH is 7.4.

  • Dissolution: Weigh the required amount of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine. First, create a concentrated slurry in a small volume of a compatible organic solvent like DMSO.

  • Final Preparation: Slowly add the DMSO slurry to the 1X PBS buffer with vigorous stirring to ensure complete dissolution and avoid precipitation. Ensure the final concentration of DMSO is minimal (typically <1%) to avoid impacting biological assays.

  • Storage: For short-term storage (1-2 days), keep the solution at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C.

Issue 2: Degradation occurs during reaction workup or extraction procedures involving acid washes.

Cause: Direct and prolonged contact with aqueous acid is cleaving the furan ring.

Solution: Avoid strong acidic washes. If an acid wash is necessary for purification, immediately follow it with a neutralizing wash using a mild base.

Protocol 2.2: Acid-Labile Compound Extraction Workflow

  • Initial Extraction: After the reaction, quench and dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Avoid Strong Acid: Do NOT wash with strong acids like 1N HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid from the reaction. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Issue 3: Compound degrades during purification by silica gel chromatography.

Cause: Standard silica gel is inherently acidic and can cause on-column degradation of sensitive compounds.[1]

Solution: Use deactivated or neutral silica gel for chromatographic purification.

Protocol 2.3: Purification using Deactivated Silica Gel

  • Preparation of Deactivated Silica:

    • Weigh the required amount of standard silica gel into a flask.

    • Create a slurry of the silica in your desired mobile phase (e.g., hexanes/ethyl acetate).

    • Add triethylamine (Et₃N) to the slurry, typically 0.5-1.0% by volume of the total solvent.

    • Stir the slurry for 15-20 minutes before packing the column.

  • Column Packing: Pack the column using the deactivated silica slurry.

  • Elution: Run the chromatography using a mobile phase that has also been treated with 0.5-1.0% triethylamine to maintain the neutral/basic environment on the column.

  • Alternative: Purchase commercially available neutral or deactivated silica gel.

Section 3: Advanced Formulation Strategies for Drug Development

For professionals in drug development, overcoming acid lability is critical for successful oral administration. The stomach's highly acidic environment (pH 1.5-3.5) will rapidly degrade the compound.[6]

Q4: How can I protect N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine for oral delivery?

A: Several advanced formulation strategies can shield the active pharmaceutical ingredient (API) from gastric acid.

  • In-Situ Buffering: Formulating the API with a pharmaceutically acceptable buffering or antacid agent, such as sodium bicarbonate or calcium carbonate, can transiently increase the local pH in the stomach, allowing the drug to pass through without significant degradation.[7][8]

  • Enteric Coating: This is a common and highly effective strategy. The solid dosage form (tablet, capsule, or pellets) is coated with a pH-sensitive polymer.[9] This coating is insoluble in the acidic environment of the stomach but dissolves readily in the more neutral pH of the small intestine, releasing the drug at its intended site of absorption.[10][11]

  • Microencapsulation: The API can be encapsulated within a protective shell of polymers or lipids. This creates a physical barrier that prevents contact with stomach acid.[10] Cyclodextrins can also be used to form inclusion complexes that improve stability.[10]

Section 4: Visualizing the Pathways

To better understand the processes described, the following diagrams illustrate the degradation pathway and a recommended troubleshooting workflow.

Diagram 1: Acid-Catalyzed Degradation Pathway cluster_0 Furan Ring System (Stable at pH > 6.5) cluster_1 Acidic Environment (pH < 5) A N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine B Protonation at Furan α-carbon A->B H⁺ (Rate-Limiting) C Nucleophilic Attack by H₂O B->C H₂O D Ring Opening Cascade C->D E Formation of Linear Dicarbonyls & Polymers D->E

Caption: Acid-catalyzed degradation of the furan ring.

Diagram 2: Troubleshooting Workflow Start Degradation Observed Q1 At which stage? Start->Q1 Stage1 Solution Prep / Storage Q1->Stage1 Aqueous Solution Stage2 Reaction Workup Q1->Stage2 Synthesis Stage3 Chromatography Q1->Stage3 Purification Stage4 Oral Formulation Q1->Stage4 In Vivo / SGF Sol1 Use Buffered Solution (pH > 6.8) [Protocol 2.1] Stage1->Sol1 Sol2 Use NaHCO₃ Wash Avoid Strong Acids [Protocol 2.2] Stage2->Sol2 Sol3 Use Deactivated Silica [Protocol 2.3] Stage3->Sol3 Sol4 Use Enteric Coating or In-Situ Buffers Stage4->Sol4

Caption: Decision tree for troubleshooting degradation issues.

References

  • Dong, Y., et al. (2025). Triazine-ring protonation enables synergistic enhancement of proton conduction and membrane stability. Chemical Science. Available at: [Link]

  • Gounder, R. & Iglesia, E. (2014). On the Brønsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate. Available at: [Link]

  • Jain, A., et al. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Gounder, R. & Iglesia, E. (2014). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. Semantic Scholar. Available at: [Link]

  • Dong, Y., et al. (2025). Triazine-ring protonation enables synergistic enhancement of proton conduction and membrane stability. ResearchGate. Available at: [Link]

  • Dong, Y., et al. (2025). Triazine-ring protonation enables synergistic enhancement of proton conduction and membrane stability. RSC Publishing. Available at: [Link]

  • Brega, V., et al. (2021). Proton Affinity and Conformational Integrity of a 24-Atom Triazine Macrocycle across Physiologically Relevant pH. PMC. Available at: [Link]

  • Li, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Available at: [Link]

  • IIP Series. (2024). CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]

  • Dong, Y., et al. (2023). Triazine-ring protonation enables synergistic enhancement of proton conduction and membrane stability. Chemical Science (RSC Publishing). Available at: [Link]

  • Qiu, Y., et al. (2016). Control of Drug Degradation. In Developing Solid Oral Dosage Forms. Academic Press.
  • Ooms, R., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]

  • Thomas, A. (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Google Patents. (2011). Acid labile drug formulations.
  • Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Available at: [Link]

  • Lim, Y.P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Mws, P., et al. (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. MDPI. Available at: [Link]

  • Mws, P., et al. (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for quantifying N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

An In-Depth Comparative Guide to the Validation of Analytical Methods for Quantifying N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine Prepared by: Senior Application Scientist Introduction This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for Quantifying N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Prepared by: Senior Application Scientist

Introduction

This guide provides a comprehensive comparison of two primary chromatographic techniques for the quantification of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, providing a framework for selecting and validating the most appropriate method for your specific application. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and authoritative regulatory standards.

Chapter 1: The Pillars of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This principle is universally recognized by regulatory bodies, including the U.S. Food and Drug Administration (FDA) and is codified in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The core validation characteristics are established in the ICH Q2(R1) guideline, which provides a harmonized framework for ensuring data integrity.[2][5]

The validation process is a systematic lifecycle, beginning with procedure development and continuing through routine monitoring.[7] The fundamental parameters to be investigated during validation are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of a typical validation study, demonstrating how the parameters are interconnected.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Performance Limits & Reliability cluster_3 Finalization Dev Analytical Procedure Development Opt Optimization of Parameters Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD_LOQ LOD & LOQ Lin->LOD_LOQ Robust Robustness Acc->Robust Prec->Robust Report Validation Report & System Suitability Test (SST) LOD_LOQ->Report Robust->Report

Caption: A logical workflow for analytical method validation.

Chapter 2: Comparative Analysis of Chromatographic Methods

While no specific validated methods for N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine are readily available in peer-reviewed literature, we can construct robust protocols based on well-established methods for analogous triazine and furfuryl compounds.[8][9][10][11][12][13] The two most suitable techniques are HPLC-UV and LC-MS/MS.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC-UV is the workhorse of quality control laboratories. It offers a balance of speed, cost-effectiveness, and reliability. The separation is based on the analyte's partitioning between a stationary phase (e.g., C18) and a mobile phase. Detection relies on the analyte's ability to absorb ultraviolet light. The triazine and furan rings in the target molecule contain chromophores, making UV detection a viable and straightforward approach. This method is ideal for assays of drug substances, finished products, and stability testing where analyte concentrations are relatively high.

Proposed Experimental Protocol:

  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode-Array Detector (DAD).

    • Reference Standard: N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, >99% purity.

    • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).

    • Column: C18, 2.6 µm particle size, 100 x 2.1 mm. Core-shell particle columns are recommended for achieving high efficiency at lower backpressures.[14]

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 220 nm and 260 nm (use DAD to determine the optimal wavelength of maximum absorbance). Triazines are often detected around 220 nm.[15]

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Validation Experiments:

    • Specificity: Analyze a blank (diluent), a placebo (formulation matrix without the active ingredient), and a spiked placebo sample. Stress the analyte (e.g., with acid, base, peroxide, heat, light) to generate degradation products and demonstrate that the analyte peak is free from interference.

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

    • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo matrix. Calculate the percent recovery.

    • Precision:

      • Repeatability: Perform six replicate injections of a standard at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Deliberately vary parameters such as column temperature (±5 °C), mobile phase pH (±0.2 units), and flow rate (±10%). Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).

Expected Performance Data (HPLC-UV):

Validation ParameterAcceptance CriteriaTypical Expected Result
Specificity No interference at analyte retention timePeak Purity > 0.995
Linearity (R²) ≥ 0.995> 0.999
Range Method-dependent1 – 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%< 1.0% (Repeatability)
LOQ S/N ≥ 10~0.5 µg/mL
Robustness System suitability passes all conditionsNo significant impact on results
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices like plasma or urine.[16][17][18] The liquid chromatograph separates the components of the mixture, which are then ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. The first quadrupole (Q1) selects the parent ion (precursor ion) of the analyte, which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interference. This technique is essential for pharmacokinetic studies, bioequivalence studies, and detecting trace-level impurities.

Proposed Experimental Protocol:

  • Instrumentation and Materials:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Reference Standard and Solvents: As per HPLC-UV method.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled) is ideal. If unavailable, a structurally similar compound can be used.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle columns (e.g., sub-2 µm) to be compatible with the speed of the MS detector.

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode. The multiple nitrogen atoms on the triazine ring are readily protonated.

    • Analyte Tuning: Infuse a standard solution (~500 ng/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to find the most intense and stable product ions.

      • Expected Precursor Ion [M+H]⁺: 192.2 m/z (for C₈H₉N₅O, Mol. Wt. 191.19)

    • MRM Transitions: Monitor at least two transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard.

  • Preparation of Solutions:

    • Standard Stock Solutions: As per the HPLC-UV method.

    • Calibration Standards: Prepare standards covering a much lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the relevant biological matrix (e.g., blank plasma).

    • Sample Preparation: For biological samples, a sample cleanup step is mandatory. This could be protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[19] A simple PPT protocol would involve adding 3 parts of cold acetonitrile (containing the IS) to 1 part of plasma, vortexing, centrifuging, and injecting the supernatant.

  • Validation Experiments:

    • The validation parameters are the same as for HPLC-UV, but with a focus on matrix effects.

    • Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of an analyte in a neat solution.

    • Recovery: Assessed by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

Expected Performance Data (LC-MS/MS):

Validation ParameterAcceptance Criteria (Bioanalytical)Typical Expected Result
Selectivity No interference in blank matrixNo significant peaks in blank
Linearity (R²) ≥ 0.99> 0.995 (with 1/x weighting)
Range Method-dependent0.1 – 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)< 10%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
LLOQ S/N ≥ 10, with acceptable accuracy/precision~0.1 ng/mL
Matrix Effect IS-normalized factor within acceptable limits< 15% CV

Chapter 3: A Guide to Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the intended application of the method. It is not a question of which method is "better," but which is "fitter for purpose."[1]

  • For Quality Control (QC), Assay, and Purity Testing: Where the analyte is the major component and concentrations are high (µg/mL to mg/mL range), HPLC-UV is the superior choice. It is cost-effective, robust, easy to implement, and provides sufficient sensitivity and precision for these applications.

  • For Trace-Level Analysis: For applications requiring the measurement of very low concentrations (pg/mL to ng/mL), such as in bioanalysis (pharmacokinetics), impurity profiling, or environmental monitoring, LC-MS/MS is required. Its sensitivity and selectivity are unmatched by UV detection.

The following decision-making diagram can guide your selection process.

G Start What is the intended purpose of the analysis? Concentration Is the expected analyte concentration in the low ng/mL range or lower? Start->Concentration Matrix Is the sample matrix complex (e.g., plasma, tissue)? HPLC_UV Select HPLC-UV (Cost-effective, robust for high concentrations) Matrix->HPLC_UV No LC_MSMS Select LC-MS/MS (High sensitivity and selectivity for trace analysis) Matrix->LC_MSMS Yes Concentration->Matrix No Concentration->LC_MSMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The successful quantification of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine hinges on the selection of an appropriate analytical technique and its thorough validation according to established international guidelines. For routine quality control and assay of bulk material or formulated products, a well-validated HPLC-UV method offers a robust and economical solution. For applications demanding high sensitivity, such as the analysis of biological samples for pharmacokinetic studies or the detection of trace impurities, an LC-MS/MS method is indispensable.

By understanding the principles behind each validation parameter and the relative strengths of each technology, researchers and drug development professionals can design and implement analytical methods that are truly fit-for-purpose, ensuring the generation of accurate, reliable, and defensible data.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ResearchGate. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. UHPLC Separation of Triazine Herbicides at Elevated Temperature. [Link]

  • ACS Omega. (2020). Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS. [Link]

  • Journal of Chromatographic Science. Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • National Center for Biotechnology Information. (2020). Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS. [Link]

  • Taylor & Francis Online. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. [Link]

  • ResearchGate. Structure Character of the Soluble Compounds Formed from Furfuryl Alcohol. [Link]

  • LookChem. N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine. [Link]

  • RSC Publishing. (2022). The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. [Link]

  • National Center for Biotechnology Information. (2020). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs. [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine. [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

  • University of Groningen Research Portal. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. [Link]

Sources

Comparative

Reference Standards for Purity Testing of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

This guide provides a technical, comparative analysis of reference standards used for the purity testing of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS: 98488-77-8). It is designed for analytical chemists and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of reference standards used for the purity testing of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (CAS: 98488-77-8). It is designed for analytical chemists and pharmaceutical researchers requiring high-stringency data for drug development.

A Comparative Technical Guide for Analytical Validation

Introduction: The Criticality of the Standard

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (often abbreviated as FMTD in this guide) is a pharmacologically active scaffold, widely investigated as an adenosine receptor antagonist (specifically A2A) and a kinase inhibitor intermediate [1, 2].

In drug discovery, the integrity of biological data is directly proportional to the purity of the test compound. A common pitfall in triazine chemistry is the presence of UV-active impurities (such as de-alkylated melamines or unreacted furfurylamine) that can skew IC50 values or cause false-positive toxicity signals.

To accurately quantify these species, the choice of Reference Standard (RS) is paramount. This guide compares the performance of Certified Reference Materials (CRMs) against Research-Grade Chemicals and In-House Standards , demonstrating why a certified standard is non-negotiable for regulated workflows.

Comparative Analysis: Certified vs. Research-Grade Standards

The following analysis contrasts the performance of a Certified Reference Material (CRM) (ISO 17034 accredited) against common alternatives used in early-stage research.

Table 1: Performance Matrix of Reference Standard Types
FeatureCertified Reference Material (CRM) Research-Grade Chemical In-House Synthesized Standard
Assay Purity 99.8% ± 0.3% (Mass Balance/qNMR)>95% or >97% (Area Normalization)Variable (Often unknown)
Traceability SI-Traceable (NIST/BIPM via qNMR)NoneLimited (Batch-to-batch)
Water/Solvent Content Explicitly quantified (KF/TGA) & correctedOften ignored; can be 1-5%Estimated via NMR
Impurity Identification Qualitative & Quantitative profile providedUnknown; "Total Impurities" onlyOnly major by-products known
Stability Data Accelerated stability & expiry date providedRetest date onlyNone
Risk Profile Low: Suitable for GMP/GLP releaseHigh: Risk of potency calculation errorCritical: Risk of structural assignment error
Key Technical Insight: The "Area %" Trap

Research-grade suppliers often report purity by HPLC Area % . For FMTD, this is deceptive.

  • The Issue: Triazine precursors (e.g., cyanuric chloride derivatives) often have different extinction coefficients (

    
    ) than the target molecule at 254 nm.
    
  • The Consequence: A 98% Area purity might correspond to only 92% w/w assay if the sample contains inorganic salts or retained solvents (which are UV-transparent) or high-

    
     impurities.
    
  • The Solution: A CRM uses Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Residual Solvents - Inorganics) to provide a true potency value.

Impurity Profiling & Degradation Pathways

Understanding the impurity profile is essential for selecting the right column and gradient. The triazine ring is stable, but the furfuryl amine linkage is susceptible to oxidative and hydrolytic degradation.

Figure 1: Degradation & Impurity Pathways of FMTD

FMTD_Degradation Start N-(2-furylmethyl)- 1,3,5-triazine-2,4-diamine (FMTD) Imp1 Impurity A: Furfurylamine (Starting Material) Start->Imp1 Residual / Rev. Reaction Imp2 Impurity B: Melamine (De-alkylation) Start->Imp2 Acidic Hydrolysis (Loss of Furfuryl) Imp3 Impurity C: N-Oxide / Furan Ring Opening (Oxidative Stress) Start->Imp3 Oxidation (H2O2/Light) Imp4 Impurity D: Hydrolysis Product (Ammeline Derivative) Start->Imp4 Base Hydrolysis (-NH2 -> -OH)

Caption: Figure 1: Primary degradation pathways and potential process impurities for N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine.

Validated Experimental Protocol

The following protocol is a self-validating system designed to differentiate between the CRM and lower-grade standards.

Method: High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the assay potency and impurity profile of an FMTD sample using a CRM.

A. Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress amine tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 245 nm (Lambda max for triazine-furan conjugate).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
21.0955
25.0955
C. Standard Preparation (The Critical Step)
  • CRM Stock: Accurately weigh 10.0 mg of FMTD CRM into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water.

    • Correction: Calculate concentration using the Certificate of Analysis (CoA) purity factor (e.g., 99.8%).

  • Research Grade Stock: Prepare a parallel stock using a non-certified standard (purity assumed 100% or "as is").

D. System Suitability Criteria
  • Tailing Factor:

    
     (Ensures no secondary interactions with silanols).
    
  • Resolution:

    
     between FMTD and nearest impurity (likely Furfurylamine, eluting early).
    
  • RSD (n=5):

    
     for the CRM peak area.
    

Analytical Workflow Visualization

This diagram illustrates the decision logic for selecting and utilizing the reference standard in a regulated environment.

Figure 2: Reference Standard Selection & Qualification Workflow

RS_Workflow Start Start: Purity Testing Request (FMTD Sample) Decision Is the data for Regulatory Submission / GLP? Start->Decision Path_Reg Select Certified Reference Material (CRM) (ISO 17034) Decision->Path_Reg Yes Path_Res Select Research Grade / In-House (Characterize via NMR/HPLC) Decision->Path_Res No Action_CRM 1. Check CoA for Water/Salt Content 2. Apply Potency Correction Factor 3. Prepare Standard Solution Path_Reg->Action_CRM Action_Res 1. Perform qNMR for Assay 2. Perform KF for Water 3. Assign Potency Value Path_Res->Action_Res Analysis Run HPLC-UV Sequence (Bracketed Calibration) Action_CRM->Analysis Action_Res->Analysis Result Calculate % w/w Purity (Traceable Result) Analysis->Result

Caption: Figure 2: Decision tree for selecting the appropriate reference standard based on regulatory requirements.

References

  • LookChem. (n.d.). N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine Product Information and Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10435, 1,3,5-Triazine-2,4-diamine (Analogue Structure Reference). Retrieved from [2]

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Methods for the Characterization of Triazine Derivatives. Retrieved from

  • Balaha, M., et al. (2016).[3] Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents. Journal of Applied Pharmaceutical Science. Retrieved from

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine (ZM 241385)

[1] Executive Summary & Compound Identification N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine , commonly identified in drug discovery as ZM 241385 , is a high-affinity antagonist for the adenosine A2A receptor.[1] While o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identification

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine , commonly identified in drug discovery as ZM 241385 , is a high-affinity antagonist for the adenosine A2A receptor.[1] While often handled in milligram quantities for binding assays, its structural components—a stable triazine ring coupled with a reactive furan moiety—necessitate a specific disposal protocol to prevent environmental persistence and chemical incompatibility events.[1]

This guide supersedes generic "organic waste" protocols. It mandates high-temperature incineration due to the thermal stability of the triazine core and strictly prohibits drain disposal.

Compound Identifier Detail
Common Name ZM 241385
CAS Number 139180-30-6 (or 121521-90-2 for free base)
Molecular Formula C₁₆H₁₅N₇O₂
Physical State White to tan solid / crystalline powder
Solubility DMSO (>15 mg/mL), Ethanol (Low), Water (Insoluble)
Hazard Profiling & Segregation Logic

Effective disposal begins with accurate characterization.[1] ZM 241385 is not a P-listed or U-listed RCRA waste, but it must be managed as Hazardous Chemical Waste due to its bioactive nature and potential toxicity.[1]

Hazard Matrix
Hazard TypeGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[2][3]Double-bag solid waste to prevent particulate inhalation/ingestion.[1]
Irritant H315/H319 Causes skin/eye serious irritation.[1][4][5][6]Standard nitrile gloves and safety glasses are mandatory.[1]
Respiratory H335 May cause respiratory irritation.[1][4][5][7]All weighing/transfer must occur inside a fume hood.[1]
Chemical Incompatibility (The "Why" of Segregation)[1]
  • The Furan Risk: The furan ring is electron-rich and sensitive to strong oxidizers. Do not co-mingle ZM 241385 waste with concentrated nitric acid, perchlorates, or peroxides, as this may generate exothermic reactions or explosive byproducts.[1]

  • The Triazine Stability: The 1,3,5-triazine ring is highly resistant to biological degradation.[1] Low-temperature disposal methods (e.g., standard landfilling) are insufficient.[1] High-temperature incineration (>1000°C) is required to fracture the ring nitrogen bonds.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Weighing Paper)

Objective: Containment of particulates and preparation for thermal destruction.

  • Segregation: Collect pure substance, contaminated spatulas, and weighing boats in a dedicated wide-mouth jar labeled "Solid Organic Waste - Toxic."[1]

  • Solvent Dampening: If the powder is fine and prone to static dispersion, dampen slightly with DMSO or Ethanol before sealing.[1] This prevents "puffing" when the container is opened at the waste facility.

  • Primary Container: Use a high-density polyethylene (HDPE) or glass jar with a chemically resistant screw cap.[1]

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Contains ZM 241385 (Triazine/Furan derivative).[1] Incinerate Only."

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility.

  • Composition Check: Ensure the solvent stream is compatible.[1] ZM 241385 is typically dissolved in DMSO or Ethanol.[1]

    • Caution: If the mobile phase contains buffers (phosphates/acetates), ensure the pH is neutral (pH 6-8) before mixing with the main organic waste stream to prevent salt precipitation.[1]

  • Accumulation: Pour into the "Halogen-Free Organic Solvent" waste carboy.

    • Note: Although the compound contains nitrogen, it is generally accepted in non-halogenated streams unless your facility requires a specific "High Nitrogen" stream.[1]

  • Rinsing: Triple-rinse any glassware with Acetone or Ethanol.[1] Add the rinsate to the liquid waste container.

Emergency Procedures (Spill Management)

Scenario: 50mg vial dropped on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1][3] Ensure the fume hood is operating at maximum sash height.

  • PPE Upgrade: Don double nitrile gloves and an N95 mask (or respirator) if powder is airborne.[1]

  • Wet Wiping: Do not dry sweep. Dry sweeping generates dust.[1]

    • Cover the spill with a paper towel dampened with Ethanol or DMSO .

    • Wipe inward from the periphery to the center.

  • Disposal: Place the contaminated towels into a sealable bag (Ziploc style), then place that bag into the Solid Hazardous Waste container.

  • Decontamination: Wash the surface with a mild detergent (1% Alconox) and water.

Operational Decision Workflow

The following diagram illustrates the critical decision points for disposing of ZM 241385, ensuring compliance with the segregation logic defined above.

DisposalProtocol Start Waste Generation: ZM 241385 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, Vials) StateCheck->Solid Dry Material Liquid Liquid Waste (HPLC, DMSO Stocks) StateCheck->Liquid Solution SegregateSolid Segregate from Oxidizers & Acids Solid->SegregateSolid ContainerSolid Container: HDPE/Glass Label: 'Toxic Organic' SegregateSolid->ContainerSolid Destruction Final Disposal: High-Temp Incineration (>1000°C) ContainerSolid->Destruction SolventCheck Check Solvent Type Liquid->SolventCheck HaloCheck Halogenated Solvents? SolventCheck->HaloCheck StreamHalo Stream A: Halogenated Waste HaloCheck->StreamHalo Yes (DCM, Chloroform) StreamNonHalo Stream B: Non-Halogenated Waste HaloCheck->StreamNonHalo No (DMSO, EtOH, MeOH) StreamHalo->Destruction StreamNonHalo->Destruction

Figure 1: Decision matrix for the segregation and disposal of ZM 241385, prioritizing thermal destruction to eliminate the triazine core.

References & Authority
  • PubChem. (2023).[1] Compound Summary: ZM 241385 (CAS 139180-30-6).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

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